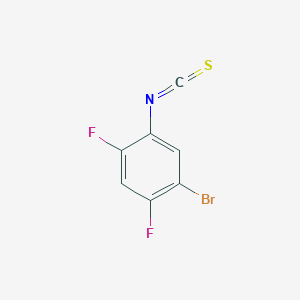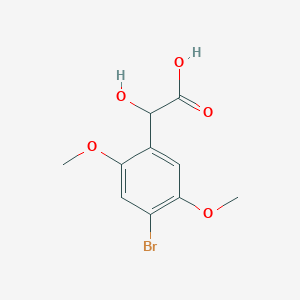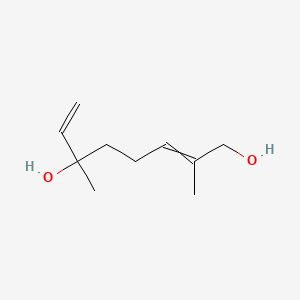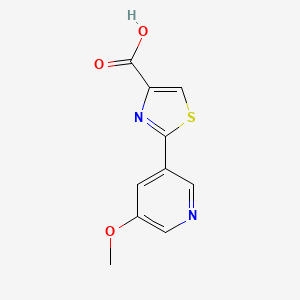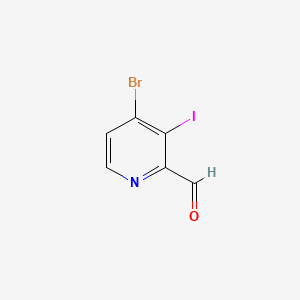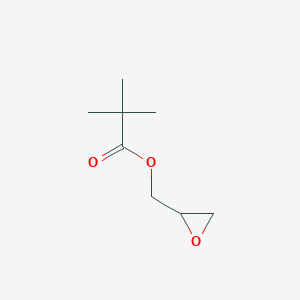
Glycidyl pivalate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Glycidyl pivalate is an organic compound that belongs to the class of glycidyl esters. It is derived from glycidol and pivalic acid. This compound is known for its utility as an intermediate in organic synthesis, particularly in the production of pharmaceuticals and other fine chemicals. This compound is characterized by its epoxide functional group, which makes it highly reactive and versatile in various chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Glycidyl pivalate can be synthesized through the reaction of epichlorohydrin with pivalic acid. The process involves the formation of a glycidyl ester via nucleophilic substitution. The reaction typically requires a base, such as sodium hydroxide, to facilitate the deprotonation of pivalic acid, allowing it to react with epichlorohydrin. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound involves the use of large-scale reactors where epichlorohydrin and pivalic acid are combined in the presence of a catalyst. The reaction mixture is then subjected to distillation to purify the this compound. The process is optimized to maximize yield and minimize by-products .
Análisis De Reacciones Químicas
Types of Reactions
Glycidyl pivalate undergoes various types of chemical reactions, including:
Oxidation: The epoxide ring can be opened through oxidation reactions, leading to the formation of diols.
Reduction: Reduction reactions can convert the epoxide group into an alcohol.
Substitution: The epoxide ring is highly susceptible to nucleophilic attack, resulting in ring-opening substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, and alcohols are commonly employed.
Major Products Formed
Oxidation: Diols
Reduction: Alcohols
Substitution: Various substituted alcohols and ethers.
Aplicaciones Científicas De Investigación
Glycidyl pivalate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: this compound derivatives are studied for their potential biological activities.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.
Industry: This compound is used in the production of resins, coatings, and adhesives.
Mecanismo De Acción
The mechanism of action of glycidyl pivalate primarily involves the reactivity of its epoxide group. The epoxide ring is highly strained, making it reactive towards nucleophiles. When a nucleophile attacks the epoxide carbon, the ring opens, leading to the formation of a new bond. This reactivity is exploited in various chemical transformations, allowing this compound to serve as a versatile intermediate in organic synthesis .
Comparación Con Compuestos Similares
Similar Compounds
- Glycidyl acetate
- Glycidyl butyrate
- Glycidyl methacrylate
Uniqueness
Glycidyl pivalate is unique due to the presence of the bulky pivalate group, which imparts steric hindrance and influences the reactivity of the compound. This makes it distinct from other glycidyl esters, which may have smaller or less bulky substituents. The steric effects of the pivalate group can affect the selectivity and outcome of chemical reactions, making this compound a valuable intermediate in specific synthetic applications .
Propiedades
Número CAS |
52561-72-5 |
|---|---|
Fórmula molecular |
C8H14O3 |
Peso molecular |
158.19 g/mol |
Nombre IUPAC |
oxiran-2-ylmethyl 2,2-dimethylpropanoate |
InChI |
InChI=1S/C8H14O3/c1-8(2,3)7(9)11-5-6-4-10-6/h6H,4-5H2,1-3H3 |
Clave InChI |
CBLGECFNLBWONR-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C(=O)OCC1CO1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![9-(Dimethylamino)-1-oxaspiro[5.5]undecan-4-one](/img/structure/B13686007.png)
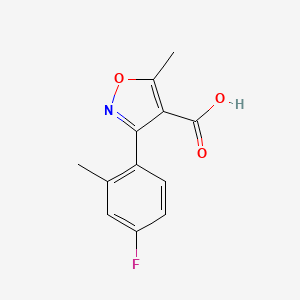

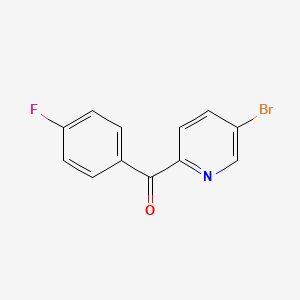



![1-[(1,3-Dimethyl-5-pyrazolyl)methyl]guanidine](/img/structure/B13686034.png)
